Erk5-IN-1 -

Erk5-IN-1

Catalog Number: EVT-286142
CAS Number:
Molecular Formula: C25H29N7O2
Molecular Weight: 459.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Erk5-IN-1 is a potent and selective inhibitor of extracellular signal-regulated kinase 5 (ERK5), a member of the mitogen-activated protein kinase (MAPK) family. [, , , , , ] ERK5, also known as big MAP kinase 1 (BMK1), plays a critical role in cell proliferation, differentiation, and survival. [] Erk5-IN-1 selectively targets ERK5, inhibiting its kinase activity and downstream signaling pathways.

Overview

Erk5-IN-1, with the chemical name 11-Cyclopentyl-2-[[2-ethoxy-4-[[4-(4-methyl-1-piperazinyl)-1-piperidinyl]carbonyl]phenyl]amino]-5,11-dihydro-5-methyl-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one, is a potent and selective inhibitor of the Extracellular Signal-Regulated Kinase 5 (ERK5) pathway. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate ERK5 activity effectively. The compound is classified under the category of small molecule inhibitors targeting kinases.

Source and Classification

Erk5-IN-1 was developed through collaborative research efforts, particularly involving institutions like the Dana-Farber Cancer Institute and the Structural Genomics Consortium. It was identified as part of a series of compounds aimed at inhibiting ERK5, which plays a significant role in various cellular processes, including proliferation and differentiation. The compound is classified as an ERK5 inhibitor and is recognized for its high selectivity over other kinases, making it a valuable tool for studying ERK5 signaling pathways in biological systems .

Synthesis Analysis

The synthesis of Erk5-IN-1 involves several key steps:

  1. Starting Materials: The synthesis begins with 2,4-dichloro-5-nitropyrimidine reacted with N-cyclopentylanthranilic ethyl ester under acidic conditions.
  2. Amination Reaction: This reaction yields an amination product that is then subjected to iron-mediated reduction.
  3. Cyclization: An in situ cyclization process in acetic acid leads to the formation of a seven-membered lactam intermediate.
  4. Final Modifications: The final compound is obtained through methylation of this lactam intermediate .

This method highlights the use of classical organic synthesis techniques combined with modern approaches to achieve high yields and purity.

Molecular Structure Analysis

The molecular structure of Erk5-IN-1 features a complex arrangement that includes:

  • Core Structure: The benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one scaffold serves as the backbone.
  • Functional Groups: The presence of cyclopentyl and ethoxy groups contributes to its potency and selectivity.
  • Binding Interactions: X-ray crystallography studies have revealed that Erk5-IN-1 binds effectively within the ATP-binding site of ERK5, forming critical interactions that enhance its inhibitory effects .

Structural Data

  • Molecular Formula: C36H46N8O3
  • Molecular Weight: Approximately 614.8 g/mol
  • IC50 (ERK5): 162 nM
  • EC50 (EGFR-induced autophosphorylation): 90 nM
Chemical Reactions Analysis

Erk5-IN-1 primarily functions through competitive inhibition of ERK5's kinase activity. The compound inhibits ERK5's autophosphorylation and enzymatic activity by binding to its ATP-binding site. This action prevents the phosphorylation of downstream substrates critical for cell signaling pathways associated with growth and survival .

Key Reactions

  • Inhibition of Autophosphorylation: Erk5-IN-1 effectively blocks EGFR-induced autophosphorylation.
  • Selectivity Profile: It exhibits at least 30-fold selectivity for ERK5 over other kinases such as leucine-rich repeat kinase 2, making it a highly specific inhibitor .
Mechanism of Action

The mechanism by which Erk5-IN-1 exerts its effects involves several steps:

  1. Binding: The compound binds to the ATP-binding site of ERK5.
  2. Inhibition: This binding inhibits the kinase activity by preventing substrate phosphorylation.
  3. Impact on Signaling Pathways: By inhibiting ERK5, Erk5-IN-1 disrupts downstream signaling pathways involved in cell proliferation and survival, which is particularly relevant in cancer biology .

Data Supporting Mechanism

Research indicates that Erk5-IN-1 leads to decreased phosphorylation levels of key transcription factors such as c-Fos and c-Myc, which are crucial for tumor growth .

Physical and Chemical Properties Analysis

Erk5-IN-1 possesses several notable physical and chemical properties:

  • Solubility: It shows good solubility in organic solvents, facilitating its use in laboratory settings.
  • Stability: The compound maintains stability under physiological conditions, which is essential for its application in biological assays.
  • Bioavailability: Studies indicate an oral bioavailability of approximately 90% in mice, suggesting potential for therapeutic use .
Applications

Erk5-IN-1 has several scientific applications:

  1. Cancer Research: Its primary application lies in cancer research where it serves as a tool to study the role of ERK5 in tumorigenesis.
  2. Therapeutic Development: Due to its selectivity and potency, Erk5-IN-1 is being explored as a lead compound for developing new cancer therapies targeting the ERK signaling pathway.
  3. Biological Assays: It is utilized in various assay systems to investigate ERK5-related cellular processes and signaling mechanisms .
Chemical and Pharmacological Profile of ERK5-IN-1

Structural Characterization and Molecular Design

ERK5-IN-1 (XMD17-109) represents a structurally optimized inhibitor targeting the extracellular signal-regulated kinase 5 (ERK5), featuring a molecular weight of 638.81 g/mol and the chemical formula C₃₆H₄₆N₈O₃ [9]. Its design leverages strategic modifications to achieve potent and selective kinase inhibition.

Benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one Core Scaffold Optimization

The benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one scaffold forms the structural foundation of ERK5-IN-1 [8] [9]. This tricyclic system enables optimal interaction with the ERK5 kinase domain through:

  • Hydrophobic occupancy: The planar benzo-diazepine core occupies the ATP-binding cleft, facilitated by aromatic stacking interactions.
  • Solvent-accessible vectoring: Substituents at the C2 position (e.g., cyclopentyl) extend into hydrophobic regions adjacent to the ATP pocket, enhancing binding affinity [9].
  • H-bonding capacity: The diazepinone carbonyl and adjacent nitrogen atoms serve as critical hydrogen bond acceptors/donors with kinase hinge residues. Computational modeling guided the incorporation of a 4-(4-methylpiperazin-1-yl)piperidine moiety linked via a carboxamide bridge, which improved solubility and kinase selectivity by reducing cationic charge at physiological pH [8].

X-ray Crystallography of ERK5-Inhibitor Complexes

Co-crystallization studies (PDB: 4B99) reveal that ERK5-IN-1 binds the ERK5 kinase domain in a DFG-in conformation [4] [8]:

  • The benzo-diazepine core anchors the inhibitor via hydrogen bonds between the diazepinone carbonyl and Met⁷⁰⁵ backbone NH, and between N1 and Leu⁷⁰⁷ backbone carbonyl.
  • The cyclopentyl substituent occupies a hydrophobic pocket formed by Leu⁶⁴⁶, Val⁶⁴⁹, and Ala⁶⁵⁰.
  • The 4-(4-methylpiperazin-1-yl)piperidine group projects toward the solvent front, minimizing steric clashes while maintaining favorable entropy through restricted rotational flexibility. This orientation avoids direct interaction with the phosphate-binding loop (P-loop), reducing off-target binding to kinases with bulky P-loop residues [8].

Structure-Activity Relationship (SAR) Studies for Kinase Selectivity

Systematic SAR investigations identified key modifications governing ERK5 potency and kinome-wide selectivity [8] [9]:

Table 1: SAR Analysis of ERK5-IN-1 Analogues

PositionModificationERK5 IC₅₀ (nM)Selectivity vs LRRK2Cellular EC₅₀ (nM)
C2Cyclopentyl162>30-fold90
C2Cyclohexyl29015-fold210
C2Phenyl9803-fold>1000
C11Methyl162>30-fold90
C11H5208-fold340
Solvent front4-Methylpiperazine162>30-fold90
Solvent frontMorpholine44012-fold310

Critical insights include:

  • C2 lipophilic groups: Cyclopentyl maximizes hydrophobic contacts while avoiding steric clashes observed with bulkier cyclohexyl.
  • C11 methylation: Enhances cellular permeability by reducing polarity, lowering EC₅₀ from 340 nM (unsubstituted) to 90 nM.
  • Solvent-front region: 4-Methylpiperazine improves aqueous solubility (critical for oral bioavailability) without sacrificing potency, unlike morpholine substitution [9].

Biochemical Properties

Enzymatic Inhibition Kinetics (IC₅₀) and Cellular Efficacy (EC₅₀)

ERK5-IN-1 demonstrates high biochemical potency against purified ERK5 kinase, with an IC₅₀ of 87 ± 7 nM in radioactive kinase assays [1] [6]. Cellular efficacy was confirmed through suppression of EGF-induced ERK5 autophosphorylation in HeLa cells (EC₅₀ = 90–190 nM) [1] [9]. Key pharmacological characteristics include:

  • Time-dependent inhibition: Pre-incubation studies show enhanced suppression of ERK5 autophosphorylation after 1-hour pretreatment, suggesting slow dissociation kinetics [1].
  • LRRK2 co-inhibition: Inhibits LRRK2[G²⁰¹⁹S] mutant with IC₅₀ = 26 nM, necessitating cautious interpretation of cellular phenotypes in models expressing this mutation [1] [6].
  • Cytostatic effects: Reduces viability of Ba/F3 cells expressing TNK2 mutants (IC₅₀ = 560 nM), confirming on-target engagement in proliferation assays [1].

Selectivity Profiling Across the Kinome

Comprehensive kinome screening (468 kinases) reveals ERK5-IN-1’s selectivity profile [8] [9]:

Table 2: Kinome-Wide Selectivity of ERK5-IN-1 (10 µM Screening Concentration)

KinaseFamilyInhibition (%)Potential Off-Target
ERK5MAPK100Primary target
LRRK2[G2019S]TKL95Yes (Parkinson’s models)
BRD4AGC85Bromodomain inhibition
TNK2TK78Context-dependent
ERK1MAPK12No
ERK2MAPK9No
JNK1-3MAPK<5No
p38αMAPK<5No

Notable selectivity features:

  • MAPK family specificity: >100-fold selectivity against ERK1/2, JNK, and p38 kinases due to steric incompatibility with their smaller gatekeeper residues [8].
  • Off-target liabilities: Significant inhibition of BRD4 (85% at 10 µM) via hydrophobic engagement in the bromodomain acetyl-lysine binding site, confounding transcriptional effects [7] [9].
  • Kinase-dead ERK5 rescue: Cellular phenotypes from genetic ERK5 depletion are not recapitulated by ERK5-IN-1 treatment, suggesting reliance on non-catalytic ERK5 functions in some contexts [7].
  • Paradoxical activation: At sub-inhibitory concentrations (<100 nM), induces ERK5 autophosphorylation via disrupted negative feedback loops, necessitating careful dose optimization [7].

Properties

Product Name

Erk5-IN-1

IUPAC Name

2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one

Molecular Formula

C25H29N7O2

Molecular Weight

459.5 g/mol

InChI

InChI=1S/C25H29N7O2/c1-29-11-13-32(14-12-29)17-9-10-19(22(15-17)34-4)27-25-26-16-21-23(28-25)30(2)20-8-6-5-7-18(20)24(33)31(21)3/h5-10,15-16H,11-14H2,1-4H3,(H,26,27,28)

InChI Key

DDTPGANIPBKTNU-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4C)C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

ERK5-IN-1; ERK5 IN 1; ERK5IN1; XMD8-85; XMD 8-85; XMD-8-85; XMD885; XMD 885; XMD-885;

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4C)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.